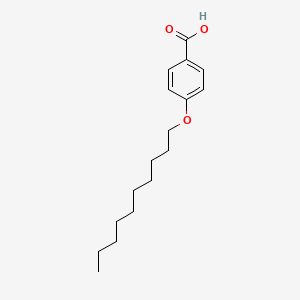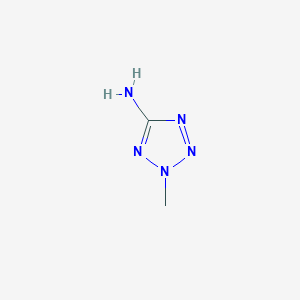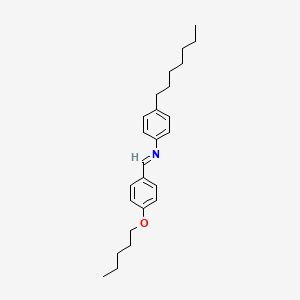
N-(4-Pentyloxybenzyliden)-4-heptylanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Pentyloxybenzylidene p-heptylaniline: is an organic compound with the molecular formula C25H35NO. It is a member of the Schiff base family, characterized by the presence of a carbon-nitrogen double bond. This compound is known for its liquid crystalline properties, making it significant in the field of materials science, particularly in the development of liquid crystal displays.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Pentyloxybenzylidene p-heptylaniline is extensively studied for its liquid crystalline properties. It is used in the development of new liquid crystal materials for display technologies, sensors, and other optoelectronic devices.
Biology and Medicine: Research into the biological applications of p-Pentyloxybenzylidene p-heptylaniline is ongoing. Its potential as a molecular probe or in drug delivery systems is being explored due to its unique structural properties.
Industry: In the industrial sector, p-Pentyloxybenzylidene p-heptylaniline is utilized in the manufacture of advanced materials, particularly in the production of liquid crystal displays and other electronic components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Pentyloxybenzylidene p-heptylaniline typically involves a condensation reaction between p-pentyloxybenzaldehyde and p-heptylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of p-Pentyloxybenzylidene p-heptylaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Pentyloxybenzylidene p-heptylaniline can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbon-nitrogen double bond to a single bond, forming p-pentyloxybenzylamine and p-heptylaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy or heptyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as p-pentyloxybenzaldehyde or p-heptylaniline oxides.
Reduction: p-Pentyloxybenzylamine, p-heptylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of p-Pentyloxybenzylidene p-heptylaniline is primarily related to its ability to form liquid crystalline phases. The molecular structure allows for the alignment of molecules in a specific orientation, which is crucial for the functioning of liquid crystal displays. The compound interacts with electric fields, causing changes in the orientation of the molecules, which in turn affects the optical properties of the material.
Vergleich Mit ähnlichen Verbindungen
- p-Methoxybenzylidene p-heptylaniline
- p-Ethoxybenzylidene p-heptylaniline
- p-Butoxybenzylidene p-heptylaniline
Comparison: p-Pentyloxybenzylidene p-heptylaniline is unique due to the presence of the pentyloxy group, which influences its liquid crystalline properties. Compared to its analogs with shorter alkoxy chains, it exhibits different phase transition temperatures and optical characteristics. This makes it particularly suitable for specific applications in liquid crystal technology where precise control over these properties is required.
Eigenschaften
IUPAC Name |
N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYDDGRNEMVCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39777-20-3 |
Source


|
| Record name | p-Pentyloxybenzylidene-p-heptylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
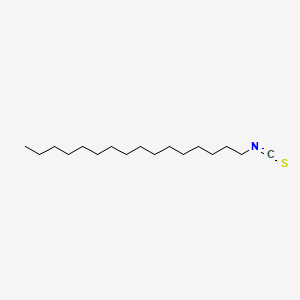
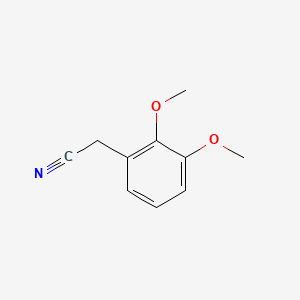
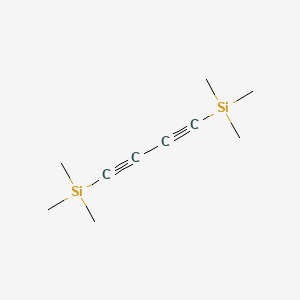
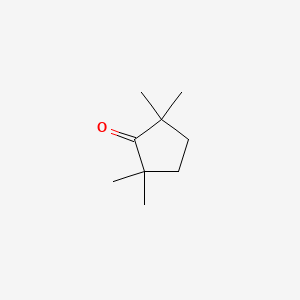
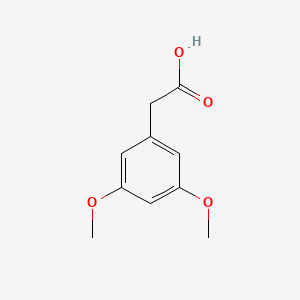
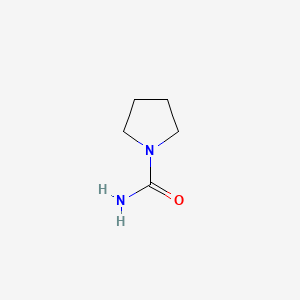
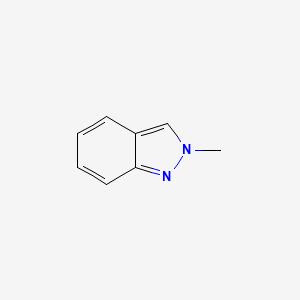

![17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B1295373.png)
